molecular formula C28H22O B095715 2,6-Bis(1-naphthylmethylene)cyclohexanone CAS No. 18977-34-9

2,6-Bis(1-naphthylmethylene)cyclohexanone

Cat. No. B095715
CAS RN: 18977-34-9
M. Wt: 374.5 g/mol
InChI Key: RQLOEGRFORZSTA-SIHVKLMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(1-naphthylmethylene)cyclohexanone, also known as BNCH, is a synthetic compound with potential applications in various scientific research fields. It is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents. BNCH has a unique chemical structure that makes it useful in the development of new drugs, materials, and catalysts.

Mechanism Of Action

The mechanism of action of 2,6-Bis(1-naphthylmethylene)cyclohexanone is not fully understood. It is believed to act through the modulation of ion channels and the inhibition of enzymes involved in cancer cell proliferation. 2,6-Bis(1-naphthylmethylene)cyclohexanone has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

2,6-Bis(1-naphthylmethylene)cyclohexanone has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2,6-Bis(1-naphthylmethylene)cyclohexanone inhibits the growth of cancer cells and induces apoptosis. It has also been shown to modulate ion channels, which could have implications for the treatment of neurological disorders. In vivo studies have shown that 2,6-Bis(1-naphthylmethylene)cyclohexanone has low toxicity and is well-tolerated by animals.

Advantages And Limitations For Lab Experiments

One advantage of using 2,6-Bis(1-naphthylmethylene)cyclohexanone in lab experiments is its unique chemical structure, which allows for the development of new drugs and materials. It is also relatively easy to synthesize and has low toxicity. However, one limitation of using 2,6-Bis(1-naphthylmethylene)cyclohexanone is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand the mechanism of action of 2,6-Bis(1-naphthylmethylene)cyclohexanone and its potential applications in various scientific research fields.

Future Directions

There are several future directions for research involving 2,6-Bis(1-naphthylmethylene)cyclohexanone. One potential direction is the development of new drugs based on 2,6-Bis(1-naphthylmethylene)cyclohexanone's unique chemical structure. Another potential direction is the use of 2,6-Bis(1-naphthylmethylene)cyclohexanone as a fluorescent probe for the detection of metal ions in biological samples. Additionally, more research is needed to fully understand the mechanism of action of 2,6-Bis(1-naphthylmethylene)cyclohexanone and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2,6-Bis(1-naphthylmethylene)cyclohexanone involves the condensation reaction between 2-naphthaldehyde and cyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of 2,6-Bis(1-naphthylmethylene)cyclohexanone can be improved by using a higher concentration of reactants and optimizing the reaction conditions.

Scientific Research Applications

2,6-Bis(1-naphthylmethylene)cyclohexanone has been used in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 2,6-Bis(1-naphthylmethylene)cyclohexanone has been used as a building block for the synthesis of complex molecules. It has also been used as a ligand in catalysis reactions. In materials science, 2,6-Bis(1-naphthylmethylene)cyclohexanone has been used as a fluorescent probe for the detection of metal ions. In medicinal chemistry, 2,6-Bis(1-naphthylmethylene)cyclohexanone has shown potential as an anticancer agent and a modulator of ion channels.

properties

CAS RN

18977-34-9

Product Name

2,6-Bis(1-naphthylmethylene)cyclohexanone

Molecular Formula

C28H22O

Molecular Weight

374.5 g/mol

IUPAC Name

(2E,6E)-2,6-bis(naphthalen-1-ylmethylidene)cyclohexan-1-one

InChI

InChI=1S/C28H22O/c29-28-24(18-22-12-5-10-20-8-1-3-16-26(20)22)14-7-15-25(28)19-23-13-6-11-21-9-2-4-17-27(21)23/h1-6,8-13,16-19H,7,14-15H2/b24-18+,25-19+

InChI Key

RQLOEGRFORZSTA-SIHVKLMXSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC3=CC=CC=C23)/C(=O)/C(=C/C4=CC=CC5=CC=CC=C45)/C1

SMILES

C1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1

Canonical SMILES

C1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1

Origin of Product

United States

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